molecular formula C11H17NO2S B11177493 N-(2-methylpropyl)-1-phenylmethanesulfonamide

N-(2-methylpropyl)-1-phenylmethanesulfonamide

Cat. No.: B11177493
M. Wt: 227.33 g/mol
InChI Key: ABPPAJLXJOEVKO-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring and a 2-methylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-1-phenylmethanesulfonamide typically involves the reaction of 1-phenylmethanesulfonyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-methylpropyl)-1-phenylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

N-(2-methylpropyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C11H17NO2S/c1-10(2)8-12-15(13,14)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3

InChI Key

ABPPAJLXJOEVKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

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